molecular formula C23H24BrN3O3 B108584 Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- CAS No. 35264-46-1

Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-

Cat. No. B108584
CAS RN: 35264-46-1
M. Wt: 470.4 g/mol
InChI Key: LALVMGWGWJIGIR-ZTWLPKFNSA-N
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Description

Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, also known as Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, is a useful research compound. Its molecular formula is C23H24BrN3O3 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Ergoline derivatives, including the compound , have been extensively studied for their synthesis processes. Bernardi, Gandini, and Temperilli (1974) demonstrated the synthesis of clavine alkaloids, a type of ergoline derivative, highlighting the complexity and potential of these compounds in chemical synthesis (Bernardi, Gandini, & Temperilli, 1974).
  • In 1981, Sugiyama et al. explored photo-methylation and -methoxylation processes of methyl 2-pyridinecarboxylate in methanol, which relates to the chemical manipulation of compounds similar to the ergoline derivative in focus (Sugiyama et al., 1981).

Pharmacological Activity and Metabolism

  • The compound's pharmacological properties have been a subject of interest. Bernardi (1979) discussed the development of pharmacologically active ergoline derivatives from complex ergot alkaloids, emphasizing their potential in creating compounds with diverse biological activities (Bernardi, 1979).
  • The metabolic and neurochemical effects of ergoline derivatives on the central nervous system were reviewed by Moretti (1979), indicating their significant impact on CNS processes (Moretti, 1979).

Applications in Medical Research

  • Research by Cohen, Parli, and Fuller (1989) on the antagonist activity of ergoline derivatives against 5-hydroxytryptamine2 receptors highlights their potential therapeutic applications (Cohen, Parli, & Fuller, 1989).
  • Zheng et al. (2012) developed a method for determining a metabolite of nicergoline in human plasma, emphasizing the importance of understanding ergoline derivatives in pharmacokinetics (Zheng, Wu, Jiang, & Zhang, 2012).

properties

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O3/c1-27-12-14(13-30-22(28)16-6-17(24)11-25-9-16)8-23(29-2)18-4-3-5-19-21(18)15(10-26-19)7-20(23)27/h3-6,9-11,14,20,26H,7-8,12-13H2,1-2H3/t14-,20-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVMGWGWJIGIR-ZTWLPKFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956708
Record name (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-

CAS RN

35264-46-1
Record name Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035264461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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